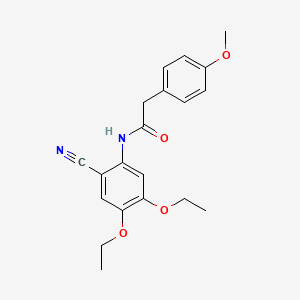
3-(3,5-dichloro-4-ethoxyphenyl)-2-(4-fluorophenyl)acrylonitrile
描述
3-(3,5-dichloro-4-ethoxyphenyl)-2-(4-fluorophenyl)acrylonitrile, also known as DFP-10825, is a synthetic compound that has been extensively studied due to its potential applications in various scientific research areas.
科学研究应用
3-(3,5-dichloro-4-ethoxyphenyl)-2-(4-fluorophenyl)acrylonitrile has been studied for its potential applications in various scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of anticancer drugs. In neuroscience, this compound has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation. Additionally, this compound has been studied for its potential as a modulator of G protein-coupled receptors, which are involved in a wide range of physiological processes.
作用机制
3-(3,5-dichloro-4-ethoxyphenyl)-2-(4-fluorophenyl)acrylonitrile has been shown to exert its effects through the modulation of various molecular targets, including G protein-coupled receptors and oxidative stress pathways. Specifically, this compound has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and detoxification genes. Additionally, this compound has been shown to modulate the activity of various G protein-coupled receptors, including the dopamine D2 receptor and the adenosine A2A receptor.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of oxidative stress pathways, the inhibition of cancer cell growth, and the protection of neurons from damage. Additionally, this compound has been shown to have anti-inflammatory effects and to modulate the activity of various neurotransmitter systems.
实验室实验的优点和局限性
One advantage of using 3-(3,5-dichloro-4-ethoxyphenyl)-2-(4-fluorophenyl)acrylonitrile in lab experiments is its high purity and yield, which allows for consistent and reproducible results. Additionally, the diverse range of molecular targets that this compound modulates makes it a versatile tool for studying various physiological processes. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental setups.
未来方向
There are several future directions for the study of 3-(3,5-dichloro-4-ethoxyphenyl)-2-(4-fluorophenyl)acrylonitrile. One potential direction is the development of this compound-based drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to fully elucidate the molecular mechanisms underlying the effects of this compound and to identify additional molecular targets that it modulates. Finally, the development of more efficient synthesis methods for this compound could help to facilitate its widespread use in scientific research.
属性
IUPAC Name |
(E)-3-(3,5-dichloro-4-ethoxyphenyl)-2-(4-fluorophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2FNO/c1-2-22-17-15(18)8-11(9-16(17)19)7-13(10-21)12-3-5-14(20)6-4-12/h3-9H,2H2,1H3/b13-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIBUBLQAHPPSG-QPEQYQDCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C=C(C#N)C2=CC=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1Cl)/C=C(/C#N)\C2=CC=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-({1,3-dimethyl-2,6-dioxo-7-[3-(trifluoromethyl)benzyl]-2,3,6,7-tetrahydro-1H-purin-8-yl}thio)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B3610472.png)
![N-(tert-butyl)-2-({4-methyl-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3610476.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-(4-methylbenzyl)glycinamide](/img/structure/B3610487.png)


![2-chloro-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B3610513.png)

![2-bromo-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B3610519.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B3610522.png)
![N~1~-(4-bromo-2-fluorophenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3610527.png)
![N-[4-(anilinosulfonyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B3610534.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B3610539.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B3610561.png)
![3-(4-tert-butylphenyl)imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B3610576.png)